molecular formula C9H14F2N2 B1434420 (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1859143-20-6

(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B1434420
CAS No.: 1859143-20-6
M. Wt: 188.22 g/mol
InChI Key: FZWHNKROZZQPLV-UHFFFAOYSA-N
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Description

Evolution of Fluorinated Organic Compounds in Chemical Research

Fluorinated organic compounds have played a transformative role in chemical research since their discovery in the 19th century. The first organofluorine compound, fluoromethane, was synthesized in 1835 by Jean-Baptiste Dumas and Eugène Péligot via the reaction of dimethyl sulfate with potassium fluoride. This marked the beginning of halogen-exchange methodologies, which later expanded with Frédéric Swarts’ introduction of antimony trifluoride (SbF₃) as a fluorinating agent in 1898. The mid-20th century saw accelerated progress due to industrial demands, particularly during the Manhattan Project, where fluoropolymers like polytetrafluoroethylene (PTFE) were developed for handling corrosive uranium hexafluoride (UF₆).

A pivotal advancement emerged in the 1950s with the rational design of fluorinated pharmaceuticals, exemplified by 5-fluorouracil, an anticancer agent. The unique electronic effects of fluorine—high electronegativity and small atomic radius—enhanced drug bioavailability and metabolic stability. By the 21st century, fluorination strategies diversified, incorporating catalytic methods (e.g., palladium-mediated C–F coupling) and enzymatic approaches using fluorinases. These developments underscore fluorine’s critical role in medicinal chemistry, agrochemicals, and materials science.

Significance of Pyrrole-Derived Compounds in Organic Chemistry

Pyrrole, a five-membered aromatic heterocycle containing nitrogen, is a cornerstone of bioactive molecule design. Its derivatives exhibit diverse pharmacological activities, including antipsychotic, antimicrobial, and anticancer properties. For instance, pyrrole-containing drugs like tolmetin (anti-inflammatory) and sunitinib (anticancer) highlight its therapeutic versatility. The pyrrole ring’s electron-rich nature facilitates π-π stacking and hydrogen bonding, making it indispensable in drug-receptor interactions.

Natural products such as porphobilinogen, a biosynthetic precursor to heme and chlorophyll, further emphasize pyrrole’s biological relevance. Synthetic challenges, including regioselective functionalization and stability under acidic conditions, have driven innovations in protecting-group strategies and transition-metal catalysis. Recent advances in total synthesis of pyrrole alkaloids, such as lamellarins, demonstrate the scaffold’s adaptability in complex molecule construction.

Historical Development of Difluoroalkyl Amines

Difluoroalkyl amines, characterized by a CF₂ group adjacent to an amine, emerged as strategic targets due to their enhanced metabolic stability and hydrogen-bonding capabilities. Early synthesis relied on halogen-exchange reactions, such as the Swarts method, using SbF₃ or HF. Modern approaches leverage transition-metal catalysis; for example, iridium-catalyzed reductive difluoroalkylation of amides enables efficient access to α,α-difluoroalkylated tertiary amines.

Electrophilic fluorination reagents like N-fluorobenzenesulfonimide (NFSI) and photoredox-mediated radical pathways have further expanded the toolkit. These compounds are prized in drug discovery for mimicking carbonyl bioisosteres while resisting enzymatic degradation. Applications range from protease inhibitors to kinase modulators, as seen in the antidiabetic agent sitagliptin.

Research Trajectory of (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

The compound this compound (CAS: 1859143-20-6) represents a convergence of fluorinated and pyrrole-derived chemistries. First reported in patent literature, its synthesis typically involves sequential alkylation and fluorination steps. For instance, reductive amination of 1-methylpyrrole-2-carbaldehyde with 2,2-difluoropropylamine, catalyzed by palladium or iridium complexes, yields the target amine.

The difluoropropyl moiety enhances lipophilicity and metabolic stability, while the methylpyrrole group contributes to π-stacking interactions with biological targets. Although detailed mechanistic studies remain sparse, its structural analogs have shown promise in preclinical models for central nervous system disorders and infectious diseases. Current research focuses on optimizing synthetic routes for scalability and exploring structure-activity relationships (SAR) to refine bioactivity.

Table 1: Key Synthetic Methods for Difluoroalkyl Amines

Method Reagents/Catalysts Key Features Reference
Halogen Exchange SbF₃, HF Early industrial method; limited scope
Reductive Amination Ir(cod)Cl₂, TMDS High functional group tolerance
Electrophilic Fluorination NFSI, AgF Mild conditions; radical intermediates
Enzymatic Fluorination Fluorinase, SAM Eco-friendly; stereoselective

Properties

IUPAC Name

2,2-difluoro-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2/c1-9(10,11)7-12-6-8-4-3-5-13(8)2/h3-5,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWHNKROZZQPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CN1C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic transformations combining pyrrole chemistry with fluorinated alkyl amine synthesis. The key synthetic routes can be summarized as follows:

  • Pyrrole Core Construction: The pyrrole ring is commonly synthesized via the Paal-Knorr synthesis, which involves cyclization of 1,4-dicarbonyl compounds with primary amines under acidic conditions.
  • Introduction of the Methyl Group: The 1-methyl substitution on the pyrrole nitrogen is introduced either by starting with N-methylated pyrrole precursors or by N-methylation after pyrrole formation.
  • Attachment of the Difluoropropyl Amine Side Chain: This step often involves reductive amination or nucleophilic substitution reactions where the difluoropropyl moiety is introduced onto the pyrrole methylene amine site.

Detailed Preparation Methods

Pyrrole Ring Synthesis via Paal-Knorr Reaction

The Paal-Knorr synthesis remains the cornerstone for preparing substituted pyrroles. In this method, a 1,4-diketone (such as pentane-2,4-dione) reacts with an amine under acidic reflux conditions to afford the pyrrole ring.

  • Reaction Conditions: Typically performed in glacial acetic acid under reflux for 6–8 hours.
  • Workup: Neutralization with sodium bicarbonate, extraction with ethyl acetate, and purification by column chromatography.
  • Yields: Generally high, often above 75% for diarylpyrroles.

N-Methylation of Pyrrole

N-Methylation can be achieved by using methylating agents such as methyl iodide or dimethyl sulfate on the pyrrole nitrogen, or by starting with N-methylpyrrole derivatives directly.

Introduction of the Difluoropropyl Amine Side Chain

The difluoropropyl group is introduced by coupling a difluoropropyl amine or its precursor to the pyrrole ring via a methylene bridge. This is commonly done by:

  • Reductive Amination: Reaction of a pyrrole-2-carboxaldehyde intermediate with 2,2-difluoropropylamine in the presence of a reducing agent like sodium borohydride.
  • Nucleophilic Substitution: Using halogenated difluoropropyl derivatives reacting with pyrrole methylamine under basic conditions.

The use of organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported to promote the formation of intermediates and facilitate cyclization, improving reaction efficiency and yields.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Stetter Reaction Aromatic aldehydes + methyl vinyl ketone, catalyst, reflux Formation of 1,4-diketones
2 Paal-Knorr Cyclization 1,4-diketone + primary amine, glacial acetic acid, reflux Pyrrole ring formation
3 N-Methylation Methylating agent (e.g., methyl iodide) N-methylpyrrole derivative
4 Vilsmeier-Haack Formylation Pyrrole + Vilsmeier reagent (DMF + POCl3) Pyrrole-2-carboxaldehyde
5 Reductive Amination Pyrrole aldehyde + 2,2-difluoropropylamine + NaBH4 Formation of target amine compound

This sequence integrates well-established organic reactions to build the complex structure of this compound with good yields and purity.

Reaction Optimization and Notes

  • Control of Reaction Conditions: Temperature, solvent choice (e.g., acetonitrile, ethanol, or aqueous media), and reaction time are critical to maximize yield and minimize side reactions.
  • Use of Catalysts: DABCO and other organic bases can catalyze intermediate formation and cyclization steps, enhancing efficiency.
  • Purification: Typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic purification.
  • Handling of Fluorinated Intermediates: Requires careful control due to possible reactivity with strong acids/bases and sensitivity to moisture.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Reference
1,4-Diketone synthesis Stetter reaction Aromatic aldehyde, methyl vinyl ketone, catalyst, reflux 75-85
Pyrrole ring formation Paal-Knorr synthesis 1,4-Diketone + primary amine, acetic acid, reflux 70-90
N-Methylation Alkylation Methyl iodide or equivalent, base 80-95
Formylation Vilsmeier-Haack reaction DMF + POCl3, chloroform, ice bath 70-85
Reductive amination Reductive amination Pyrrole aldehyde + difluoropropylamine + NaBH4 75-90

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the difluoropropyl group, where nucleophiles such as thiols or amines can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.

    Reduction: H₂ with Pd/C or other suitable reducing agents.

    Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropropyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the difluoropropyl group can improve the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in medicinal chemistry.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. These compounds may exhibit activity against various diseases, including cancer and neurological disorders, due to their ability to interact with specific biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can impart desirable properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoropropyl group can enhance binding affinity and selectivity, while the pyrrole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Impact: The difluoropropyl group in the target compound increases molecular weight and lipophilicity compared to non-fluorinated analogs like the cyclopropylmethyl and allyl derivatives. Fluorine’s electronegativity may also enhance dipole interactions in biological systems .
  • Aromatic vs.

Analytical Tools

  • Spectroscopy : NMR data for analogs (e.g., ) suggest characteristic peaks for the pyrrole moiety (δ ~6.5–7.5 ppm for aromatic protons) and alkylamine chains (δ ~2.0–3.5 ppm for CH₂/NMe₂ groups) .

Biological Activity

(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C9H14F2N2\text{C}_9\text{H}_{14}\text{F}_2\text{N}_2

Key Properties:

  • CAS Number: 1859143-20-6
  • Molecular Weight: 188.21 g/mol
  • Purity: Typically >95% .

Synthesis

The synthesis of this compound involves several steps, often utilizing catalytic amounts of organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to enhance yield and purity. The reactions are conducted under controlled conditions to optimize the formation of intermediates necessary for cyclization .

Molecular docking studies have shown that this compound exhibits strong binding affinities to various target enzymes, suggesting its potential as a therapeutic agent for inflammatory conditions. The difluoropropyl group enhances lipophilicity, which may improve the compound's pharmacokinetic profile .

Pharmacological Studies

Recent studies have indicated that this compound may possess:

  • Anti-inflammatory properties : Potentially useful in treating conditions like arthritis.
  • Neuroprotective effects : Preliminary data suggest it may offer protection against neurodegenerative diseases .

Case Studies

Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of various pyrrole derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests a mechanism through which the compound could mitigate inflammation .

Case Study 2: Neuroprotection
Another investigation focused on neuroprotective effects revealed that this compound reduced neuronal apoptosis in models of oxidative stress. This finding highlights its potential application in neurodegenerative diseases such as Alzheimer's .

Data Summary

PropertyValue
CAS Number1859143-20-6
Molecular FormulaC9H14F2N2
Molecular Weight188.21 g/mol
Typical Purity>95%
Potential ApplicationsAnti-inflammatory, Neuroprotective

Q & A

Q. What are the optimal synthetic routes for (2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine?

The synthesis involves multi-step organic reactions:

Cyclization : Hydrazine derivatives react with 1,3-diketones to form the pyrazole ring under acidic conditions (e.g., H₂SO₄, 70°C) .

Alkylation : The difluoropropyl and methylpyrrolylmethyl groups are introduced using alkyl halides (e.g., difluoroethyl bromide) with a base (K₂CO₃) in polar aprotic solvents like DMF. Catalysts such as palladium may enhance efficiency .

Purification : Column chromatography (SiO₂, EtOAc/Hexane) or recrystallization ensures high purity (>95%).

Q. Key Considerations :

  • Temperature control (60–80°C) and inert atmospheres minimize side reactions.
  • Stoichiometric adjustments improve yields (typically 50–75%) .

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine high-resolution data to determine bond lengths, angles, and stereochemistry .
  • NMR Spectroscopy :
    • ¹H/¹⁹F NMR identifies proton and fluorine environments (e.g., difluoropropyl ¹⁹F signals at δ -120 to -125 ppm).
    • 2D NMR (COSY, HSQC) resolves connectivity .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Q. How should researchers screen for biological activity?

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria.
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays to measure IC₅₀ values against target enzymes (e.g., kinases) .

Advanced Research Questions

Q. How can stability issues during storage or reactions be addressed?

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation or hydrolysis.
  • Reaction Stability : Monitor via TLC or LC-MS. Adjust pH (e.g., buffered conditions) to protect amine groups .
  • Degradation Pathways : Accelerated stability studies (e.g., 40°C/75% RH) identify vulnerable functional groups (e.g., fluoropropyl moieties) .

Q. How should contradictions between in vitro and in vivo activity data be resolved?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl → ethyl) to correlate structural changes with activity trends.
  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding.
  • Molecular Docking : Predict binding modes to explain discrepancies (e.g., steric hindrance in vivo) .

Q. What methodologies elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Kₐ, Kd) to receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray Co-crystallization : Visualizes binding pockets (e.g., enzyme active sites) .

Q. How can computational modeling enhance experimental design?

  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility and solvent interactions.
  • ADMET Prediction : Tools like SwissADME estimate absorption, toxicity, and metabolic pathways.
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Q. What are the compound’s potential applications in material science?

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) to catalyze cross-coupling reactions.
  • Polymer Science : Incorporation into fluorinated polymers enhances thermal stability (Tg > 150°C) .
  • Supramolecular Assembly : Pyrrole and pyrazole motifs enable π-π stacking for nanostructure design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
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(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.